molecular formula C8H4F8N2 B12120025 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine

6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine

Cat. No.: B12120025
M. Wt: 280.12 g/mol
InChI Key: IJUHVIVRASKHSJ-UHFFFAOYSA-N
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Description

6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is a fluorinated organic compound characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production of such fluorinated compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts is common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and palladium on carbon (Pd/C) for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while reduction reactions can yield amine derivatives .

Scientific Research Applications

6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is unique due to the combination of pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring strong electron-withdrawing effects and high stability .

Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)5-3(7(11,12)13)1-2-4(17)18-5/h1-2H,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUHVIVRASKHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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